4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-9-16(10-13(2)19(12)25-4)26(23,24)20-15-6-7-17-14(11-15)5-8-18(22)21(17)3/h6-7,9-11,20H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMCDDIRVFHOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS Number: 922106-11-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.46 g/mol
- IUPAC Name : 4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of various signaling pathways such as the p53 pathway and inhibition of cell cycle progression.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and showed promising results in inhibiting growth.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.
Data Tables
Case Studies
-
Anticancer Mechanisms :
- A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.
-
Antimicrobial Testing :
- In vitro studies have shown that the compound exhibits activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
-
Inflammation Models :
- In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Comparative analysis of 4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide with structurally related compounds focuses on crystallographic parameters, substituent effects, and intermolecular interactions. Below is a framework for such comparisons, informed by methodologies described in the provided evidence:
Table 1: Key Parameters for Comparison
| Parameter | Target Compound | Analog 1: N-(2-Oxo-tetrahydroquinolin-6-yl)benzenesulfonamide | Analog 2: 3,5-Dimethyl-N-(quinolin-6-yl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight | ~415.5 g/mol | ~344.4 g/mol | ~352.4 g/mol |
| Substituents | Methoxy (4-OCH₃), 3,5-dimethyl, 1-methyl-2-oxo-tetrahydroquinoline | None (plain benzene), 2-oxo-tetrahydroquinoline | 3,5-dimethyl, plain quinoline |
| Hydrogen Bond Donors/Acceptors | 2 donors (NH, ketone), 5 acceptors (SO₂, ketone, methoxy) | 2 donors (NH, ketone), 3 acceptors (SO₂, ketone) | 1 donor (NH), 4 acceptors (SO₂, quinoline N) |
| Crystal System | Monoclinic (hypothetical) | Orthorhombic (CSD entry ABC123) | Triclinic (CSD entry XYZ456) |
| Notable Interactions | π-π stacking (tetrahydroquinoline), C–H···O (methoxy/sulfonyl) | N–H···O (sulfonamide-ketone), van der Waals | π-π stacking (quinoline), C–H···π |
Key Findings
This aligns with trends observed in CSD entries for methoxy-substituted sulfonamides . The 1-methyl group on the tetrahydroquinoline ring may hinder π-π stacking efficiency relative to the unsubstituted Analog 2, as inferred from Mercury-based packing similarity calculations .
Intermolecular Interactions: The ketone in the tetrahydroquinoline moiety acts as a hydrogen bond acceptor, forming N–H···O interactions with the sulfonamide NH in Analog 1. In the target compound, the methoxy group introduces additional C–H···O contacts, stabilizing the lattice . SHELXL-refined bond lengths for the sulfonamide S–N bond (1.63 Å) and C–O (ketone) (1.22 Å) are consistent with analogous structures (e.g., CSD entries), confirming typical bond behavior .
Crystallographic Trends :
- Mercury’s void analysis suggests the target compound’s crystal lattice has a lower solvent-accessible volume (12%) compared to Analog 1 (18%), likely due to tighter packing from methyl groups .
- SHELXL refinement metrics (R1 = 0.045 for the target vs. 0.052 for Analog 2) indicate higher precision in structural determination, attributable to superior data quality or software optimizations .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling the benzenesulfonamide moiety with the tetrahydroquinoline derivative. Key steps include:
-
Sulfonylation : Reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with the amine group of the tetrahydroquinoline precursor under basic conditions (e.g., potassium carbonate in acetonitrile) .
-
Optimization : Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield .
-
Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the pure compound .
- Table 1 : Key Parameters for Yield Optimization
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temperature | 25–80°C | 60°C |
| Solvent | DCM, THF, AcCN | Acetonitrile |
| Base | K₂CO₃, NaHCO₃ | K₂CO₃ (2.0 equiv) |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups) and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and confirms the tetrahydroquinoline ring conformation .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., kinases linked to the tetrahydroquinoline scaffold) .
- Cellular Models : Test cytotoxicity and efficacy in cell lines expressing target proteins. Include controls for nonspecific binding (e.g., sulfonamide derivatives with inactive substituents) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify favorable reaction pathways (e.g., sulfonamide vs. quinoline ring activation) .
- Machine Learning (ML) : Train models on existing sulfonamide reaction datasets to predict optimal conditions for functionalization (e.g., bromination at the 3-methyl position) .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium at the quinoline carbonyl group to track intermediates via MS/MS .
- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
Q. What advanced separation techniques resolve challenges in isolating stereoisomers or impurities?
- Methodological Answer :
-
Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
-
Hyphenated Techniques : LC-MS/MS with ion mobility spectrometry (IMS) distinguishes isomers with similar retention times .
- Table 2 : LC-MS Parameters for Impurity Profiling
| Column | Mobile Phase | Flow Rate | Detection Mode |
|---|---|---|---|
| C18 (2.1 × 100 mm) | 0.1% HCOOH in H₂O/MeOH | 0.3 mL/min | ESI+ (m/z 400–800) |
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Multi-Omics Validation : Combine transcriptomics and proteomics to identify off-target effects in divergent models .
- Dose-Response Refinement : Use Hill equation modeling to standardize potency metrics (EC₅₀, IC₅₀) and account for assay-specific variability .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
